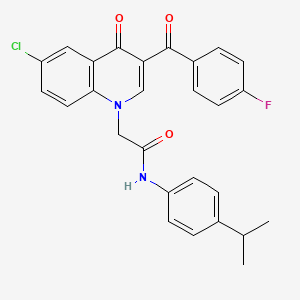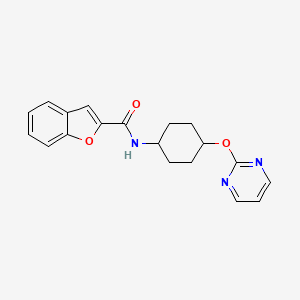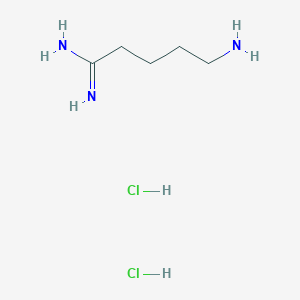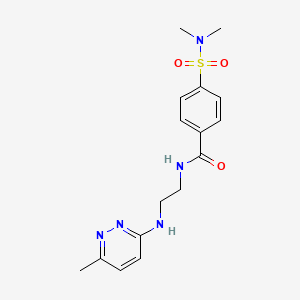
4-(N,N-dimethylsulfamoyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-dimethylsulfamoyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide, also known as DMSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMSB is a sulfonamide derivative that has been synthesized and studied for its biological and physiological effects.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Benzamide derivatives have been synthesized and evaluated for their anticonvulsant activities. Studies on compounds such as 4-amino-N-(2,6-diethylphenyl)benzamide have demonstrated superior efficacy to phenytoin in certain seizure models, indicating potential applications in the development of new anticonvulsant drugs (Lambert et al., 1995).
Antiviral Activity
Research on benzamide-based 5-aminopyrazoles and their derivatives has shown significant antiviral activities against the H5N1 subtype of influenza A virus. These compounds could serve as a basis for developing new antiviral agents, particularly against avian influenza (Hebishy et al., 2020).
Antimicrobial Activity
A series of benzamide derivatives carrying the sulfonamide moiety have been synthesized and displayed interesting antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This research suggests potential applications in the development of new antimicrobial agents (Ghorab et al., 2017).
Enzyme Inhibition
Compounds derived from benzamide have been tested for their inhibitory potential against various enzymes, indicating potential applications in understanding enzyme mechanisms or developing enzyme inhibitors for therapeutic purposes (Saeed et al., 2015).
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S/c1-12-4-9-15(20-19-12)17-10-11-18-16(22)13-5-7-14(8-6-13)25(23,24)21(2)3/h4-9H,10-11H2,1-3H3,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCUJGPURKWUJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1,2-diamino-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2913008.png)
![Tert-butyl N-[(3R,4R)-3-amino-1,1-dioxothian-4-yl]carbamate](/img/structure/B2913009.png)
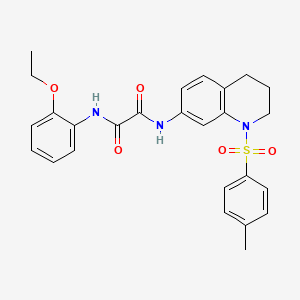
![1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2913012.png)
![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2913015.png)
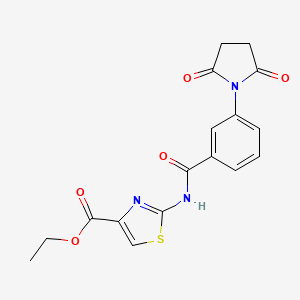
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2913019.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2913020.png)
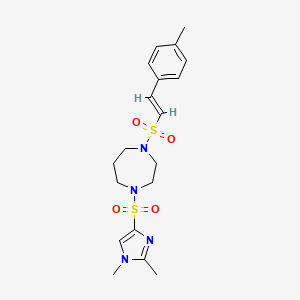
![2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride](/img/structure/B2913023.png)

